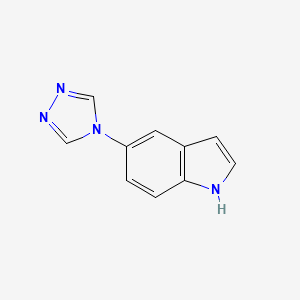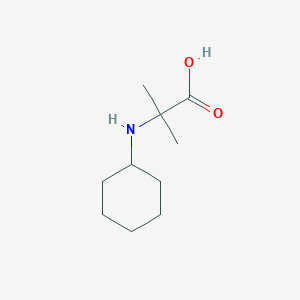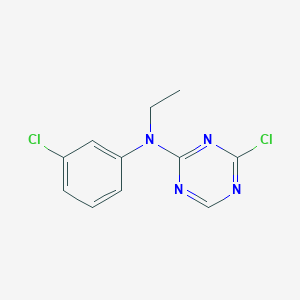
4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the triazine ring, making it a unique and versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with 3-chloroaniline and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
化学反应分析
Types of Reactions
4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted triazine derivatives depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.
Reduction Reactions: Products include reduced amine derivatives.
科学研究应用
4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative effects on cancer cells.
相似化合物的比较
Similar Compounds
4-chloro-N-(3-chlorophenyl)-1,3,5-triazin-2-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-chloro-N-phenyl-1,3,5-triazin-2-amine: Lacks the chlorine atom on the phenyl ring, which may influence its chemical properties and applications.
N-ethyl-1,3,5-triazin-2-amine:
Uniqueness
4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine is unique due to the presence of both chlorine atoms and the ethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H10Cl2N4 |
|---|---|
分子量 |
269.13 g/mol |
IUPAC 名称 |
4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H10Cl2N4/c1-2-17(9-5-3-4-8(12)6-9)11-15-7-14-10(13)16-11/h3-7H,2H2,1H3 |
InChI 键 |
JKDKUJWEKAGWHN-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC(=CC=C1)Cl)C2=NC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)

![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
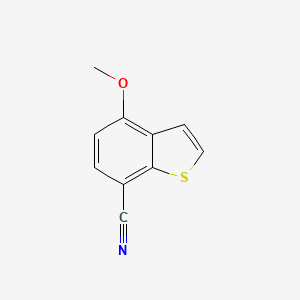
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
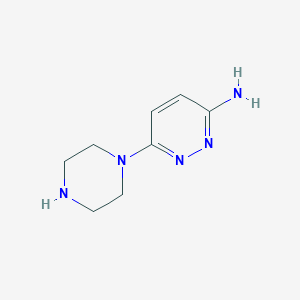
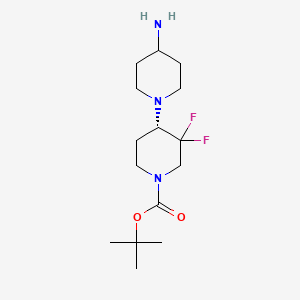
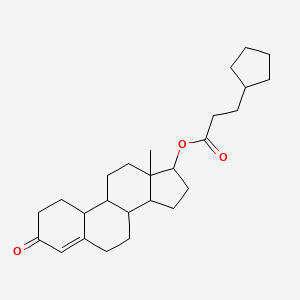
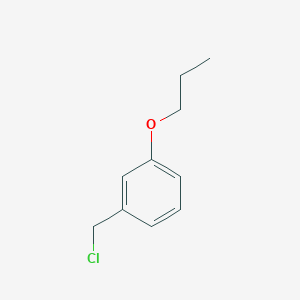
![Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13887886.png)
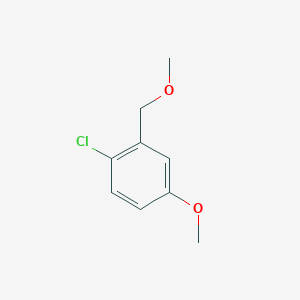
![(R)-2-(Benzo[D][1,3]dioxol-5-YL)piperazine](/img/structure/B13887893.png)
